molecular formula C18H13Cl3N4O B14923694 N'-[(E)-(3-chlorophenyl)methylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B14923694
M. Wt: 407.7 g/mol
InChI Key: PAYYEFIAZLUXFE-LSHDLFTRSA-N
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Description

N’~3~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes multiple chlorinated aromatic rings and a pyrazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 3-chlorobenzaldehyde with 2,4-dichlorobenzylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable pyrazole derivative under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’~3~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’~3~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’~3~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE
  • N’~3~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Uniqueness

N’~3~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific substitution pattern on the aromatic rings and the presence of a pyrazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13Cl3N4O

Molecular Weight

407.7 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H13Cl3N4O/c19-14-3-1-2-12(8-14)10-22-23-18(26)17-6-7-25(24-17)11-13-4-5-15(20)9-16(13)21/h1-10H,11H2,(H,23,26)/b22-10+

InChI Key

PAYYEFIAZLUXFE-LSHDLFTRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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